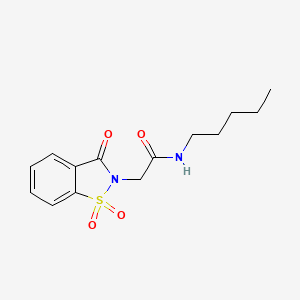![molecular formula C17H11BrFN3O B11444980 6-bromo-N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444980.png)
6-bromo-N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an imidazole precursor.
Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).
Substitution reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could potentially target the imidazo[1,2-a]pyridine core.
Substitution: The bromine atom at the 6-position is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the 6-position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- 6-bromo-N-(4-methylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
The presence of the 4-fluorophenyl group in 6-bromo-N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine may impart unique electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H11BrFN3O |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
6-bromo-N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H11BrFN3O/c18-11-3-8-15-21-16(14-2-1-9-23-14)17(22(15)10-11)20-13-6-4-12(19)5-7-13/h1-10,20H |
InChI Key |
QMNMYDRIRMBOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile](/img/structure/B11444899.png)
![2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11444907.png)
![ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444914.png)
![N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11444915.png)
![N-(4-ethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11444921.png)

![6-Benzyl-3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11444940.png)
![N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11444943.png)
![N-[3-(2-ethylpiperidin-1-yl)propyl]-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11444948.png)

![ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444955.png)
![2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetic acid](/img/structure/B11444965.png)
![7-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11444973.png)

